2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H10N2O2. This compound is part of the imidazo[1,2-a]pyridine family, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-ethylpyridine with chloroacetic acid in the presence of a strong base, such as sodium hydroxide, followed by cyclization. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: The compound may target bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity: It may inhibit enzymes involved in DNA replication or cell cycle regulation.
Comparison with Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
2-Ethyl-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMXPRZJHWQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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